Unique C₂-Symmetric 1,5-Diketone Framework
Diethyl 2,4-dibenzoylpentanedioate incorporates two benzoyl groups at the 2- and 4-positions of the pentanedioate chain, generating a C₂-symmetric β,β'-diketone diester architecture that is categorically absent in simpler commercial pentanedioate esters including diethyl glutarate, diethyl 2-methylpentanedioate, and diethyl 3-oxopentanedioate . Spectroscopic characterization confirms the presence of multiple carbonyl environments, with UV-Vis absorption bands attributable to conjugated aromatic ketone chromophores [1].
| Evidence Dimension | Number of benzoyl substituents on pentanedioate backbone |
|---|---|
| Target Compound Data | 2 benzoyl groups (C₂-symmetric 2,4-disubstitution) |
| Comparator Or Baseline | 0 benzoyl groups (e.g., diethyl glutarate); 1 benzoyl group (e.g., diethyl 2-benzoylpentanedioate, if available); 2 alkyl/acetyl groups (e.g., diethyl 2,4-dimethylpentanedioate) |
| Quantified Difference | Presence of dual aromatic β-diketone functionality vs. aliphatic diester or mono-β-ketoester architecture |
| Conditions | Structural comparison based on molecular formula (C₂₃H₂₄O₆) and substituent connectivity |
Why This Matters
The dual benzoyl pattern enables chelation-controlled transformations, metal coordination chemistry, and stereoselective reactions that cannot be executed with mono-benzoyl or alkyl-substituted analogs.
- [1] SpectraBase. 2,4-Dibenzoylglutaric acid, diethyl ester. UV-Vis Spectrum. Spectral Database Entry, Compound ID: 4jmqhPHm3bl. View Source
